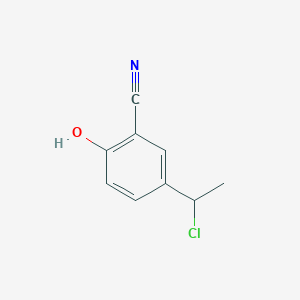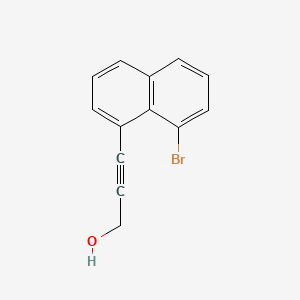![molecular formula C18H24Cl2N2O4 B13930261 Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate is a complex organic compound with the molecular formula C18H27O4N3. This compound is characterized by the presence of a piperidine ring, a nicotinate moiety, and tert-butoxycarbonyl (Boc) protecting group. It is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Coupling with Nicotinate Moiety: The protected piperidine is then coupled with a nicotinate derivative under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .
化学反応の分析
Types of Reactions
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the dichloro positions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.
Major Products
Substitution: Products with various substituents replacing the chlorine atoms.
Deprotection: The free amine derivative.
Coupling: Biaryl compounds formed through the coupling of the nicotinate moiety with aryl boronic acids.
科学的研究の応用
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The Boc protecting group ensures the stability of the compound during synthetic processes, while the nicotinate moiety can participate in various biochemical interactions.
類似化合物との比較
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate can be compared with other similar compounds such as:
N-Boc-4-piperidinemethanol: Contains a similar Boc-protected piperidine ring but lacks the nicotinate moiety.
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methylproline: Another Boc-protected piperidine derivative used in PROTAC development.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the unique properties of ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate.
特性
分子式 |
C18H24Cl2N2O4 |
|---|---|
分子量 |
403.3 g/mol |
IUPAC名 |
ethyl 2,5-dichloro-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H24Cl2N2O4/c1-5-25-17(24)12-10-13(19)15(21-14(12)20)22-8-6-11(7-9-22)16(23)26-18(2,3)4/h10-11H,5-9H2,1-4H3 |
InChIキー |
PUYXJBCTHLYEJA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(N=C1Cl)N2CCC(CC2)C(=O)OC(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13930203.png)
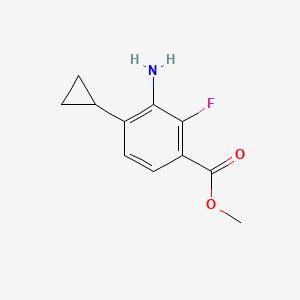
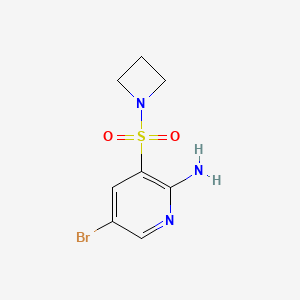
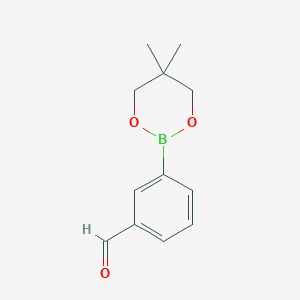


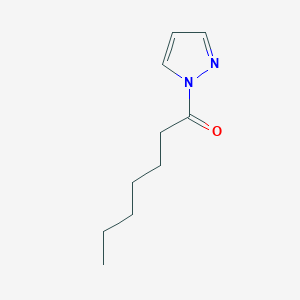
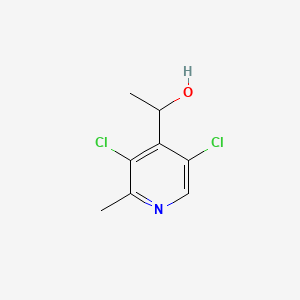
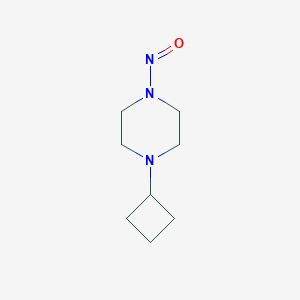
![4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile](/img/structure/B13930269.png)
